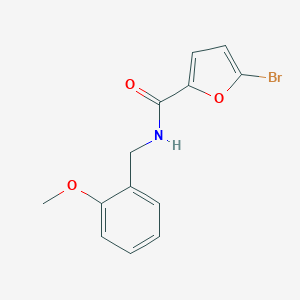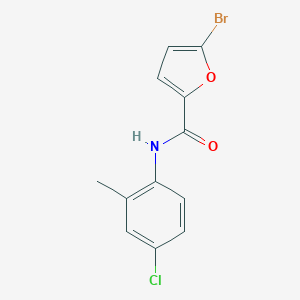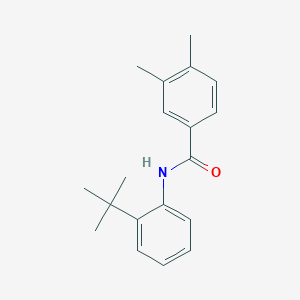![molecular formula C27H28ClNO6 B296719 ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296719.png)
ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of chromene derivatives. This compound has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the development of inflammation. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to a reduction in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments include its potent anti-inflammatory, antioxidant, and anti-cancer properties. It is also a synthetic compound, which allows for easy modification of its chemical structure to enhance its therapeutic potential. The limitations of using this compound in lab experiments include its potential toxicity and lack of clinical data.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. These include:
1. Further studies to determine the safety and efficacy of this compound in clinical trials.
2. Modification of the chemical structure of this compound to enhance its therapeutic potential.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Investigation of the potential use of this compound in the treatment of other inflammatory diseases such as arthritis.
In conclusion, ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic compound with potent anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanism of action involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. While this compound shows promising results in scientific research, further studies are needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with ethyl 3-ethoxyacetoacetate in the presence of a base. This reaction leads to the formation of 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-buten-2-one. The second step involves the reaction of 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-buten-2-one with 2-amino-4-hydroxybenzoic acid in the presence of a base. This reaction leads to the formation of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively studied due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C27H28ClNO6 |
|---|---|
Molekulargewicht |
498 g/mol |
IUPAC-Name |
ethyl 2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO6/c1-3-32-22-14-16(12-13-20(22)34-15-17-8-5-6-9-18(17)28)23-24-19(30)10-7-11-21(24)35-26(29)25(23)27(31)33-4-2/h5-6,8-9,12-14,23H,3-4,7,10-11,15,29H2,1-2H3 |
InChI-Schlüssel |
BKDCSRLJZMDWNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)OCC4=CC=CC=C4Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)OCC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)



![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)





